An In-depth Technical Guide to 4-(Allyloxy)-3-bromobenzoic acid
An In-depth Technical Guide to 4-(Allyloxy)-3-bromobenzoic acid
CAS Number: 886643-00-1
For: Researchers, scientists, and drug development professionals.
Editor's Note: This document is intended to be a comprehensive technical guide to 4-(Allyloxy)-3-bromobenzoic acid. However, despite extensive searches for detailed experimental protocols, specific physicochemical properties, spectroscopic data, and applications, publicly available information on this specific compound is exceptionally limited. The following guide has been constructed by leveraging established chemical principles and drawing parallels with closely related analogs. All proposed experimental procedures are based on well-documented reactions for similar substrates and should be considered theoretical starting points for method development.
Introduction
4-(Allyloxy)-3-bromobenzoic acid is a halogenated aromatic carboxylic acid with a molecular structure that suggests its utility as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The presence of three key functional groups—a carboxylic acid, a bromine atom, and an allyl ether—provides multiple reactive sites for a variety of chemical transformations.
The carboxylic acid moiety allows for the formation of esters, amides, and other acyl derivatives. The bromine atom serves as a handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents to the benzene ring. The allyl group can undergo a range of reactions, including isomerization, oxidation, and addition reactions, and can also serve as a protecting group for the phenolic hydroxyl group.
Physicochemical Properties
| Property | Predicted Value/Information | Source(s) |
| CAS Number | 886643-00-1 | [1] |
| Molecular Formula | C₁₀H₉BrO₃ | [1] |
| Molecular Weight | 257.09 g/mol | [1] |
| Appearance | Likely a white to off-white crystalline solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and ethyl acetate. Limited solubility in water is anticipated. | Inferred from similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Estimated to be around 4, typical for a benzoic acid derivative. | Inferred from similar compounds |
Synthesis and Reaction Mechanisms
A plausible and efficient synthetic route to 4-(Allyloxy)-3-bromobenzoic acid involves a two-step process starting from the commercially available 4-hydroxybenzoic acid.
Step 1: Bromination of 4-Hydroxybenzoic Acid
The first step is the regioselective bromination of 4-hydroxybenzoic acid to yield 3-bromo-4-hydroxybenzoic acid. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is occupied by the carboxylic acid group, bromination will preferentially occur at one of the ortho positions.
Step 2: Williamson Ether Synthesis (Allylation)
The second step is the allylation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an allyl halide, typically allyl bromide.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid
This protocol is adapted from established methods for the bromination of phenolic compounds.
Materials:
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4-Hydroxybenzoic acid
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Glacial acetic acid
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Bromine
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Deionized water
Procedure:
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In a fume hood, dissolve 4-hydroxybenzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature with vigorous stirring.
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After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
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Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-bromo-4-hydroxybenzoic acid.
Causality Behind Experimental Choices:
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Glacial Acetic Acid as Solvent: It is a polar protic solvent that can dissolve the starting material and is relatively inert to bromine.
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Reflux Conditions: Heating the reaction mixture increases the rate of the electrophilic aromatic substitution reaction.
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Precipitation in Ice-Water: This step is to precipitate the product, which has lower solubility in water than in acetic acid, and to quench any remaining bromine.
Protocol 2: Synthesis of 4-(Allyloxy)-3-bromobenzoic Acid
This is a proposed protocol based on standard Williamson ether synthesis conditions.
Materials:
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3-Bromo-4-hydroxybenzoic acid
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Allyl bromide
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Potassium carbonate (K₂CO₃) or another suitable base
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Acetone or Dimethylformamide (DMF) as the solvent
Procedure:
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To a solution of 3-bromo-4-hydroxybenzoic acid in acetone or DMF in a round-bottom flask, add potassium carbonate.
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Stir the suspension at room temperature for 30 minutes.
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Add allyl bromide dropwise to the reaction mixture.
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Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
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Remove the solvent from the filtrate under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 4-(Allyloxy)-3-bromobenzoic acid.
Causality Behind Experimental Choices:
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Potassium Carbonate as Base: It is a mild and inexpensive base suitable for deprotonating the phenolic hydroxyl group without hydrolyzing the ester (if the methyl or ethyl ester of the starting material is used).
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Acetone or DMF as Solvent: These are polar aprotic solvents that facilitate the SN2 reaction by solvating the cation of the base but not the nucleophilic phenoxide anion.
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Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Potential Applications in Drug Discovery and Organic Synthesis
While specific applications for 4-(Allyloxy)-3-bromobenzoic acid are not well-documented, its structure suggests several potential uses:
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Scaffold for Novel Therapeutics: The molecule can serve as a starting point for the synthesis of more complex molecules with potential biological activity. The bromo- and carboxylic acid functionalities are ideal for introducing diversity through various chemical reactions.
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Linker Molecule: The carboxylic acid and the terminal double bond of the allyl group could be functionalized to act as a bifunctional linker in the development of probes or bioconjugates.
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Pro-drug Design: The allyl ether could potentially be cleaved in vivo to release a biologically active 3-bromo-4-hydroxybenzoic acid derivative.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(Allyloxy)-3-bromobenzoic acid is not widely available. Based on the safety information for related brominated benzoic acids, the following precautions should be taken:
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Hazard Class: Likely to be classified as an irritant.[1]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Allyloxy)-3-bromobenzoic acid is a chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific compound is scarce, its synthesis can be reasonably proposed based on established chemical transformations. Further research into the properties and reactivity of this molecule is warranted to fully explore its utility in drug discovery and materials science.
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of 4-(Allyloxy)-3-bromobenzoic acid.
Reactivity Profile
Caption: Potential reaction sites on 4-(Allyloxy)-3-bromobenzoic acid.

